

Application Notes and Protocols: 1-(Benzylxy)-2-bromo-4-methylbenzene in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-(Benzylxy)-2-bromo-4-methylbenzene

Cat. No.: B1278118

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Introduction

1-(Benzylxy)-2-bromo-4-methylbenzene is a versatile synthetic intermediate with significant potential in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive bromine atom, makes it an ideal building block for the synthesis of complex organic molecules. The benzylxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. The bromo-substituent provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse molecular scaffolds, a crucial aspect of drug discovery and development.

These application notes provide a comprehensive overview of the synthesis of **1-(Benzylxy)-2-bromo-4-methylbenzene** and its potential application in the synthesis of pharmaceutical intermediates, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-(BenzylOxy)-2-bromo-4-methylbenzene** is presented below.

Property	Value
CAS Number	2830-53-7[1][2]
Molecular Formula	C ₁₄ H ₁₃ BrO[1][2]
Molecular Weight	277.16 g/mol [1][2]
Appearance	Solid
Purity	≥96%
Storage	Sealed in dry, room temperature conditions

Experimental Protocols

Synthesis of 1-(BenzylOxy)-2-bromo-4-methylbenzene

The synthesis of **1-(BenzylOxy)-2-bromo-4-methylbenzene** is typically achieved through the Williamson ether synthesis, starting from 2-bromo-4-methylphenol and benzyl bromide. 2-Bromo-4-methylphenol itself is an important intermediate in the synthesis of various pharmaceuticals.[3][4]

Reaction Scheme:



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Caption: Synthesis of **1-(BenzylOxy)-2-bromo-4-methylbenzene**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Bromo-4-methylphenol	187.03	10.0 g	53.4 mmol
Benzyl bromide	171.04	10.0 g (7.0 mL)	58.4 mmol
Potassium carbonate (K ₂ CO ₃)	138.21	11.1 g	80.3 mmol
Acetone	58.08	200 mL	-

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylphenol (10.0 g, 53.4 mmol) and acetone (200 mL).
- Stir the mixture until the 2-bromo-4-methylphenol is completely dissolved.
- Add potassium carbonate (11.1 g, 80.3 mmol) to the solution.
- Add benzyl bromide (7.0 mL, 58.4 mmol) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **1-(benzyloxy)-2-bromo-4-methylbenzene** as a solid.

Expected Yield: 85-95%

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom in **1-(Benzylxy)-2-bromo-4-methylbenzene** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize biaryl scaffolds, which are common in many drug molecules.

Reaction Scheme:



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Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-(Benzylxy)-2-bromo-4-methylbenzene	277.16	1.0 g	3.61 mmol
Phenylboronic acid	121.93	0.53 g	4.33 mmol
Pd(PPh ₃) ₄	1155.56	0.21 g	0.18 mmol (5 mol%)
Sodium carbonate (Na ₂ CO ₃)	105.99	0.76 g	7.22 mmol
Toluene	-	20 mL	-
Ethanol	-	5 mL	-
Water	-	5 mL	-

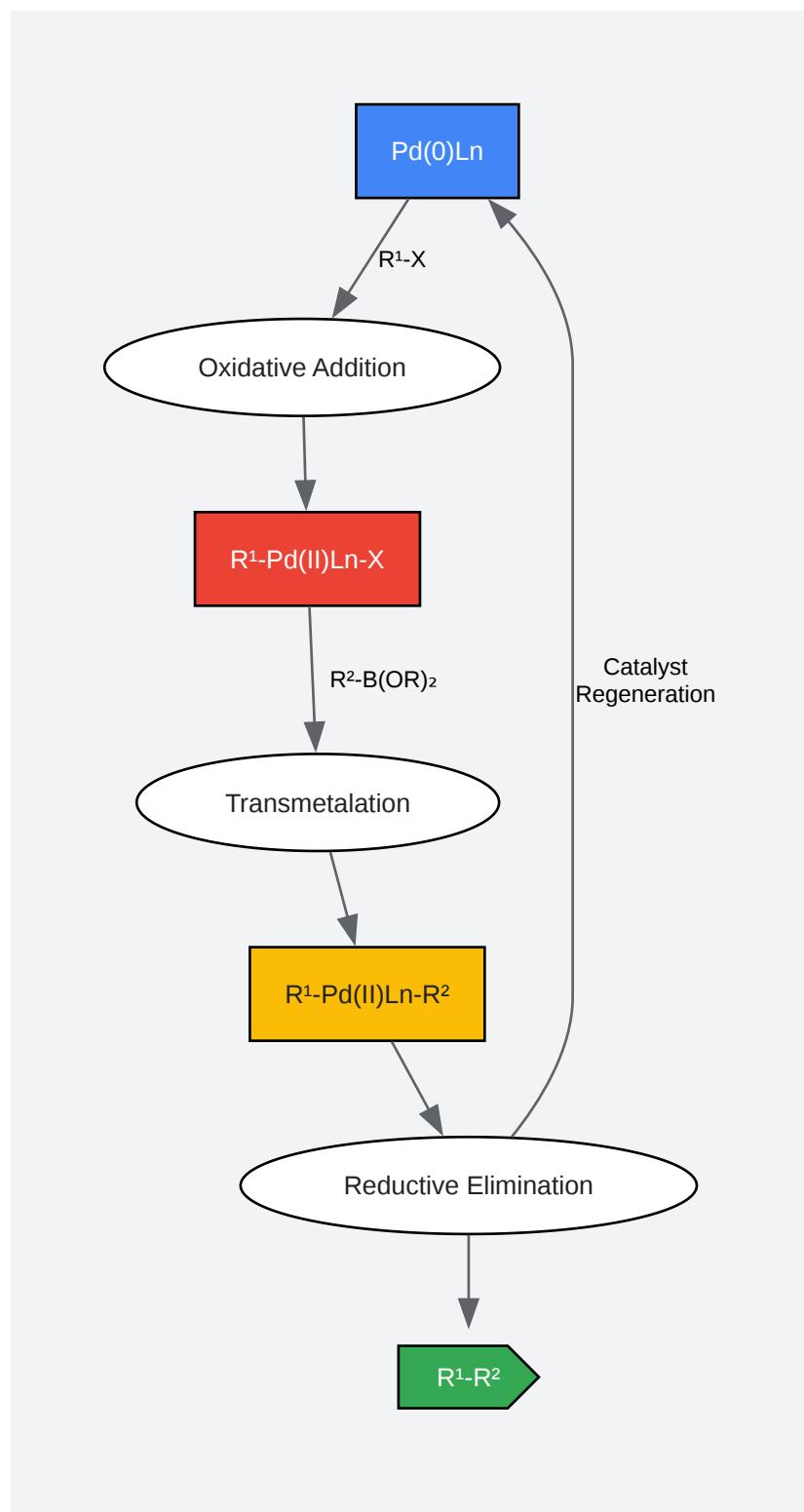
Procedure:

- In a Schlenk flask, combine **1-(benzyloxy)-2-bromo-4-methylbenzene** (1.0 g, 3.61 mmol), phenylboronic acid (0.53 g, 4.33 mmol), and sodium carbonate (0.76 g, 7.22 mmol).
- Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature.
- Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Yield: 70-90%

Signaling Pathway and Experimental Workflow Visualization

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The overall experimental workflow for the synthesis and application of **1-(BenzylOxy)-2-bromo-4-methylbenzene** can be visualized as a sequential process.

Caption: Overall experimental workflow.

Conclusion

1-(BenzylOxy)-2-bromo-4-methylbenzene is a valuable intermediate for the synthesis of complex molecules in pharmaceutical research. Its preparation from readily available starting materials and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive building block for drug discovery programs. The protocols and workflows provided here offer a foundation for researchers to utilize this compound in the development of novel therapeutic agents.

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